Ibrutinib-biotin is a biotinylated derivative of Ibrutinib, a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. The incorporation of biotin allows for the tracking and visualization of Ibrutinib in biological systems, facilitating studies on its pharmacodynamics and pharmacokinetics. Ibrutinib itself is classified as a small molecule drug used primarily in the treatment of certain types of blood cancers, including chronic lymphocytic leukemia and mantle cell lymphoma.
Ibrutinib was originally developed by Pharmacyclics and is now marketed under the brand name Imbruvica. The synthesis of Ibrutinib-biotin involves chemical modifications to create a compound that retains the therapeutic properties of Ibrutinib while enabling biotin-mediated applications.
Ibrutinib-biotin falls under the category of small molecule inhibitors and is specifically classified as a kinase inhibitor due to its selective action on BTK. It is also categorized as a bioconjugate due to the presence of the biotin moiety.
The synthesis of Ibrutinib-biotin typically involves several key steps:
Ibrutinib-biotin retains the molecular framework of Ibrutinib, which can be represented as follows:
The molecular structure includes:
The chemical reactions involved in synthesizing Ibrutinib-biotin include:
Ibrutinib functions by irreversibly binding to the active site of BTK, inhibiting its activity and thereby disrupting B-cell receptor signaling pathways. This inhibition leads to reduced survival signals for malignant B-cells, promoting apoptosis and inhibiting proliferation.
Ibrutinib-biotin serves various scientific purposes:
Ibrutinib-biotin (C₅₆H₈₀N₁₂O₉S; MW: 1097.37 g/mol) is a bifunctional chemical probe integrating the covalent BTK inhibitor ibrutinib with the vitamin-derived affinity tag biotin through a flexible polyethylene glycol (PEG)-based linker [7]. The parent compound, ibrutinib (C₂₅H₂₄N₆O₂), features a pyrazolopyrimidine scaffold critical for ATP-competitive binding and an electrophilic acrylamide warhead targeting Cysteine 481 (Cys481) in BTK's active site [6] [10]. Biotin (C₁₀H₁₆N₂O₃S) contributes a tetrahydrothiophene ring with a ureido group, enabling high-affinity binding (Kd ~ 10⁻¹⁵ M) to streptavidin/avidin proteins. The linker in ibrutinib-biotin (patent WO2014059368A1 Compound 1-5) contains sulfur-containing groups that enhance solubility and reduce steric hindrance during target engagement [7].
Compound | Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
Ibrutinib-biotin | C₅₆H₈₀N₁₂O₉S | 1097.37 g/mol | Acrylamide, Pyrazolopyrimidine, Tetrahydrothiophene, PEG Linker |
Ibrutinib | C₂₅H₂₄N₆O₂ | 440.50 g/mol | Acrylamide, Pyrazolopyrimidine |
Biotin | C₁₀H₁₆N₂O₃S | 244.31 g/mol | Tetrahydrothiophene, Ureido |
Ibrutinib inhibits BTK through irreversible covalent modification of Cys481 within the kinase domain. Unlike EGFR inhibitors that utilize a catalytic aspartate residue for cysteine deprotonation, BTK contains asparagine (Asn484) at the i+3 position, which cannot efficiently abstract the thiol proton [3] [10]. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal a unique concerted proton transfer mechanism:
Biotin’s tetrahydrothiophenium ring contains a sulfur atom that participates in enzymatic carboxylation reactions as a cofactor. The sulfur stabilizes carbanion intermediates during ATP-dependent CO₂ transfer to target proteins (e.g., acetyl-CoA carboxylase) [7]. In ibrutinib-biotin, this ring remains unmodified, preserving its affinity for streptavidin. The sulfur atom also enhances solubility and influences the electronic properties of the linker, facilitating efficient pull-down assays [1] [7].
Ibrutinib synthesis begins with a chiral piperidine core linked to a phenoxyphenyl-pyrazolopyrimidine scaffold. Key steps include:
Ibrutinib-biotin utilizes a PEG-based linker (e.g., -O-CH₂-CH₂-O- repeats) to connect biotin to the ibrutinib backbone. This design addresses critical pharmacokinetic challenges:
Kinase Target | IC₅₀ (nM) | Role in Signaling | |
---|---|---|---|
BTK | 0.755–1.02 | BCR pathway activation | |
TEC | 1.71–2.29 | Hematopoietic cell signaling | |
BLK | 3.66–4.27 | B-cell development | |
BMX | 4.42–5.57 | Endothelial cell survival | |
LCK | 5.99–6.92 | T-cell receptor signaling | |
Src | 33.8–36.3 | Oncogenic transformation | |
ITK | 187–198 | T-cell cytokine production | |
JAK3 | 5,340–4,870 | Cytokine receptor signaling | [7] |
Conjugation strategies enable two primary applications:
Molecular Visualization and Binding Interactions
Domain | Structural Features | Function |
---|---|---|
Ibrutinib Pharmacophore | Pyrazolopyrimidine, Acrylamide warhead | Covalent BTK inhibition at Cys481 |
PEG Linker | Ethylene glycol repeats (S-containing groups) | Solubility enhancement, spatial separation |
Biotin Moiety | Tetrahydrothiophene with ureido group | Streptavidin capture and detection |
The acrylamide warhead maintains spatial proximity to Cys481 during covalent bond formation, while the PEG linker positions biotin >20 Å from the BTK binding pocket. This minimizes steric clashes during streptavidin binding and preserves the conformational flexibility needed for efficient target engagement [7]. QM/MM studies confirm that biotin conjugation does not alter the proton transfer energetics of the acrylamide-Cys481 reaction [10].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6